Lipophilicity Shift: XLogP3 Comparison of 2-Chloro-4-fluorobenzylamine vs. Mono‑Halogenated Benzylamines
The computed octanol‑water partition coefficient (XLogP3) for 2‑chloro‑4‑fluorobenzylamine is 1.8, which is substantially higher than that of 2‑chlorobenzylamine (1.4) and 4‑fluorobenzylamine (1.1) [1][2][3]. This increase of 0.4 and 0.7 log units, respectively, indicates a meaningful difference in lipophilicity that can affect membrane permeability, metabolic stability, and off‑target binding. The dihalogenated pattern thus occupies a distinct property space that cannot be replicated by a single halogen substituent.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (2-chloro-4-fluorobenzylamine free base) |
| Comparator Or Baseline | 2-Chlorobenzylamine: XLogP3 = 1.4; 4-Fluorobenzylamine: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3: +0.4 vs. 2‑chlorobenzylamine; +0.7 vs. 4‑fluorobenzylamine |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.04.14 |
Why This Matters
For procurement decisions, the higher lipophilicity of 2‑chloro‑4‑fluorobenzylamine hydrochloride expands its utility in central nervous system (CNS) drug discovery and other programs requiring balanced LogP for blood‑brain barrier penetration.
- [1] PubChem. 2-Chloro-4-fluorobenzylamine (CID 139909). XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/15205-11-5 (Accessed 2026-05-02). View Source
- [2] PubChem. 2-Chlorobenzylamine (CID 66648). XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/2-chlorobenzylamine (Accessed 2026-05-02). View Source
- [3] PubChem. 4-Fluorobenzylamine (CID 67326). XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/4-fluorobenzylamine (Accessed 2026-05-02). View Source
